![molecular formula C10H20N2O B2986188 (Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1483002-09-0](/img/structure/B2986188.png)

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

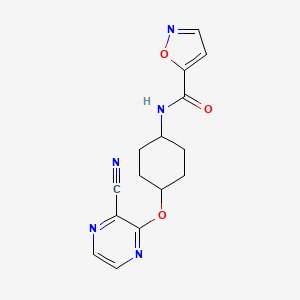

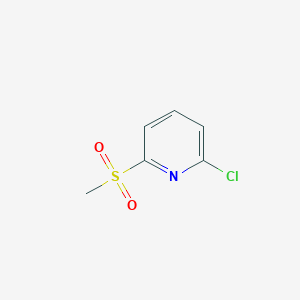

“(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine” is a chemical compound with the CAS Number: 1483002-09-0 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-(cyclopropylmethyl)(4-methyl-2-morpholinyl)methanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Biological and Chemical Synthesis Applications

S-Adenosylmethionine Utilization : S-Adenosylmethionine (SAM) is known as a major biological methyl donor in reactions catalyzed by methyltransferases. It is used as a source for methylene groups in the synthesis of cyclopropyl fatty acids, showcasing the relevance of cyclopropyl groups in biological systems (Fontecave, Atta, & Mulliez, 2004).

Cyclopropane Ring-Opening Reactions : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in the synthesis of dual serotonin/norepinephrine reuptake inhibitors, demonstrating the cyclopropane's potential in pharmaceutical synthesis (Lifchits & Charette, 2008).

Advancements in Cyclopropane Chemistry

Conformationally Restricted Analogs of Histamine : The synthesis of conformationally restricted analogs of histamine using chiral cyclopropanes bears significance for drug development, demonstrating cyclopropane's utility in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Protecting Groups for Amines : The development of the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate as a new protecting group for amines underscores the cyclopropane's versatility in synthetic organic chemistry (Snider & Wright, 2011).

Analytical and Mechanistic Insights

- Oxidation and N-dealkylation Studies : Investigations into the N-dealkylation of N-cyclopropylamine by horseradish peroxidase provide mechanistic insights into cyclopropane ring transformations, crucial for understanding enzyme-catalyzed reactions involving cyclopropyl groups (Shaffer, Morton, & Hanzlik, 2001).

Novel Synthetic Routes and Compound Development

- Diastereo- and Enantioselective Syntheses : The CuH-catalyzed hydroamination of strained trisubstituted alkenes for synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes demonstrates the importance of cyclopropane units in creating biologically active compounds with multiple substituents and stereocenters, offering valuable insights for pharmaceutical chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Propiedades

IUPAC Name |

1-cyclopropyl-N-[(4-methylmorpholin-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12-4-5-13-10(8-12)7-11-6-9-2-3-9/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWALWQRJAREFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CNCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)

![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)

![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)

![6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2986126.png)